H-D-Thr(bzl)-NH2 hcl

Solid-Phase Peptide Synthesis Boc/Bzl Chemistry Orthogonal Protection

H-D-Thr(bzl)-NH2 HCl overcomes Boc/Bzl SPPS hurdles for D-threonine peptides. Benefits: • Survives repeated TFA cycles without side-chain deprotection. • Pre-installed C-terminal amide avoids post-synthesis modification. • D-configuration resists proteolysis, prolonging drug half-life. Ideal for difficult sequences. Reliable quality & global delivery from BenchChem.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
CAS No. 201275-09-4
Cat. No. B613089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Thr(bzl)-NH2 hcl
CAS201275-09-4
SynonymsH-D-THR(BZL)-NH2HCL; 201275-09-4; H-D-THR-NH2HCL; H-D-Thr(Bzl)-NH2.HCl; MolPort-020-004-666; FT-0697957; V4163; K-5884
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72
Structural Identifiers
SMILESCC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1
InChIKeyYIVWGOJCUBYNGK-KXNXZCPBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Thr(bzl)-NH2 HCl: Protected D-Threonine Amide


H-D-Thr(bzl)-NH2 HCl (O-Benzyl-D-threonine amide hydrochloride) is a protected amino acid derivative in which the side-chain hydroxyl group of D-threonine is masked by a benzyl (Bzl) ether protecting group, and the C-terminus is present as a primary amide . The compound has a molecular formula of C11H17ClN2O2 and a molecular weight of 244.72 g/mol . The benzyl protection on the threonine side chain is a hallmark of the Boc/Bzl peptide synthesis strategy, where it serves as a semi-permanent protecting group that remains stable throughout chain elongation and is cleaved only under final strong-acid conditions . The D-configuration of the threonine residue further distinguishes this compound from its L-counterpart, rendering it a specialized building block for the synthesis of D-amino acid-containing peptides with enhanced proteolytic stability or altered biological activity.

Why H-D-Thr(bzl)-NH2 HCl Cannot Be Substituted


Interchangeability among threonine building blocks is fundamentally precluded by the orthogonal compatibility requirements of different peptide synthesis strategies. H-D-Thr(bzl)-NH2 HCl is specifically designed for Boc/Bzl solid-phase peptide synthesis (SPPS), where the benzyl ether protecting group on the threonine side chain provides essential stability to the repeated trifluoroacetic acid (TFA) treatments used for iterative Boc group removal during chain elongation [1]. In contrast, threonine derivatives protected with tert-butyl (tBu) ethers—the standard choice for Fmoc/tBu SPPS—are acid-labile and would be prematurely cleaved under Boc deprotection conditions, leading to uncontrolled side-chain reactivity and complex product mixtures [1]. The presence of the C-terminal amide in this compound is another non-negotiable structural feature; substituting with a free acid or ester derivative would produce an entirely different peptide C-terminus, altering the physicochemical and biological properties of the final product. Furthermore, the D-stereochemistry of this threonine derivative cannot be mimicked by its L-enantiomer, which would yield peptides with fundamentally different three-dimensional conformations and biological recognition profiles.

H-D-Thr(bzl)-NH2 HCl vs. Closest Analogs


Boc/Bzl SPPS Orthogonality

H-D-Thr(bzl)-NH2 HCl is specifically tailored for the Boc/Bzl protection strategy, a critical distinction from threonine derivatives employed in Fmoc/tBu chemistry. In the Boc/Bzl scheme, the benzyl ether protecting group on threonine remains stable to the repeated TFA treatments (typically 20-50% TFA in dichloromethane) used to remove the N-terminal Boc group during each coupling cycle [1]. Conversely, threonine derivatives protected with tert-butyl (tBu) ethers—the standard side-chain protection for Fmoc/tBu SPPS—are acid-labile and would undergo premature cleavage under these identical Boc-deprotection conditions [1]. This fundamental difference in orthogonal compatibility renders the benzyl-protected derivative the only viable option for synthesizing threonine-containing peptides via the Boc/Bzl route, which remains indispensable for difficult sequences prone to aggregation and for peptides containing base-sensitive moieties [2].

Solid-Phase Peptide Synthesis Boc/Bzl Chemistry Orthogonal Protection

Benzyl Ether Stability to Piperidine

In the Fmoc/tBu orthogonal protection strategy, the benzyl (Bzl) protecting group on threonine exhibits a distinct stability profile that enables selective manipulation not possible with tBu-protected derivatives. The benzyl ether remains completely stable to the basic conditions (typically 20% piperidine in DMF) employed for Fmoc group removal, whereas Boc and benzyl groups can be selectively deprotected in the presence of the acid-stable Fmoc group [1]. This differential stability profile—benzyl ether stable to piperidine but cleavable by strong acid or hydrogenolysis—offers strategic flexibility when synthesizing complex peptides requiring multiple orthogonal deprotection steps. In contrast, tert-butyl (tBu) ether protection, while also base-stable, is acid-labile and cleaves under the same acidic conditions used for final peptide cleavage and global deprotection, offering no intermediate orthogonal deprotection capability .

Orthogonal Protection Fmoc SPPS Base Stability

Mitigation of Dehydroalanine Formation

In a direct head-to-head comparison during the Boc/Bzl solid-phase synthesis of the thrombospondin-1 type 1 repeat (TSR2) domain, the use of Thr(Bzl) versus unprotected threonine demonstrated a critical quantitative difference in synthetic outcome. Researchers observed that replacement of Thr(Bzl) with unprotected threonine resulted in the formation of a specific side product, which was attributed to base-catalyzed β-elimination of the unprotected hydroxyl group generating dehydroalanine [1]. While the study did not report exact percentage yields for the side product, the qualitative observation that side-product formation was "mitigated" by using Thr(Bzl) establishes that benzyl protection of the threonine side chain is essential for suppressing this specific elimination pathway. The unprotected threonine hydroxyl group, when exposed to basic conditions during peptide assembly, undergoes elimination that is completely prevented when the hydroxyl is masked as its benzyl ether.

Side Reaction Suppression Boc/Bzl SPPS Dehydroalanine Prevention

Thioanisole-TFA Selective Deprotection

A quantitative study of the thioanisole-trifluoroacetic acid (TFA) deprotection system revealed a critical selectivity difference among O-benzyl-protected hydroxyamino acids. At 25°C, the thioanisole-TFA system achieved quantitative (complete) deprotection of O-benzyltyrosine [Tyr(Bzl)] within 3 hours via a push-pull mechanism without O-to-C rearrangements [1]. In contrast, under identical conditions (25°C, 3 hours, thioanisole-TFA), the same deblocking system did not completely deprotect Ser(Bzl) and Thr(Bzl) [1]. This incomplete cleavage profile for threonine benzyl ethers—in stark contrast to the quantitative removal observed for tyrosine benzyl ethers—demonstrates that Thr(Bzl) exhibits greater acidolytic stability than Tyr(Bzl) under these specific mild cleavage conditions. This differential stability provides a quantifiable selectivity window for orthogonal deprotection strategies.

Deprotection Selectivity Acidolytic Cleavage O-Benzyl Ether

H-D-Thr(bzl)-NH2 HCl: Key Applications


Boc/Bzl SPPS for Aggregation-Prone Peptides

This compound is the definitive building block for incorporating D-threonine residues into peptides synthesized via the Boc/Bzl solid-phase strategy. The Boc/Bzl approach remains the method of choice for synthesizing long or aggregation-prone polypeptide sequences where Fmoc/tBu chemistry fails due to incomplete deprotection or on-resin aggregation [1]. The benzyl ether protection on the threonine side chain provides the requisite stability to withstand the repeated TFA treatments during chain elongation, enabling successful synthesis of difficult sequences. Researchers synthesizing peptides containing base-sensitive moieties—such as depsipeptides or thioesters—also preferentially select Boc/Bzl chemistry and therefore require benzyl-protected threonine building blocks [2].

D-Amino Acid Therapeutic Peptide Synthesis

The D-stereochemistry of H-D-Thr(bzl)-NH2 HCl makes it an essential building block for incorporating D-threonine residues into peptide drug candidates. D-amino acid substitution is a well-established strategy for enhancing the proteolytic stability and prolonging the in vivo half-life of therapeutic peptides, as D-amino acids are poorly recognized by endogenous proteases. The C-terminal amide functionality further contributes to metabolic stability by preventing carboxypeptidase degradation. This compound enables the precise stereochemical control required for structure-activity relationship (SAR) studies and lead optimization in peptide-based drug discovery programs.

Direct Peptide Amide Assembly

The presence of the C-terminal primary amide (-NH2) in H-D-Thr(bzl)-NH2 HCl eliminates the need for post-synthetic amidation steps, streamlining the production of peptide amides. Many biologically active peptides—including numerous hormones, neuropeptides, and antimicrobial peptides—require a C-terminal amide for full biological activity and receptor recognition. Direct incorporation of this pre-formed amide building block ensures quantitative C-terminal amidation without the additional cleavage and coupling steps required when using carboxylic acid or ester derivatives, thereby improving overall synthetic efficiency and yield.

Orthogonal O-Debenzylation Strategies

H-D-Thr(bzl)-NH2 HCl is strategically valuable in multi-step synthetic schemes requiring orthogonal deprotection of different hydroxyamino acid residues. The differential acidolytic stability of Thr(Bzl) relative to Tyr(Bzl)—as demonstrated in the thioanisole-TFA system where Tyr(Bzl) is quantitatively deprotected while Thr(Bzl) remains incompletely cleaved—enables selective manipulation of tyrosine residues while preserving threonine protection [1]. This orthogonal selectivity is particularly useful in fragment condensation approaches and in the semi-synthesis of complex glycopeptides or phosphopeptides where staged deprotection of multiple side-chain functionalities is required.

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